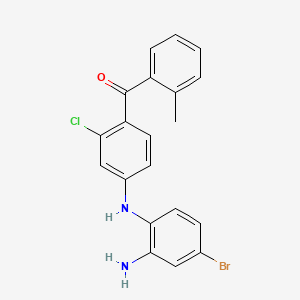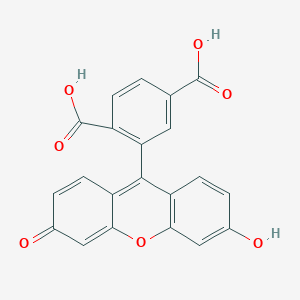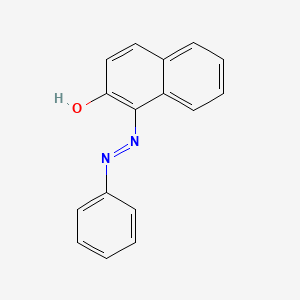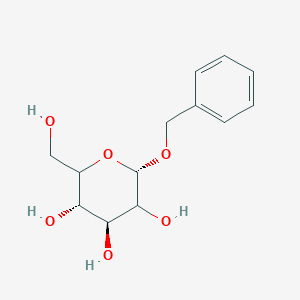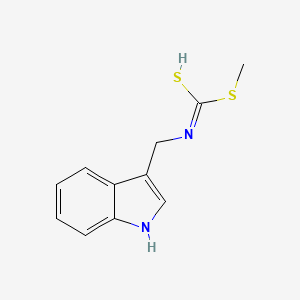
N-(1H-indol-3-ylmethyl)-1-methylsulfanylmethanimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “N-(1H-indol-3-ylmethyl)-1-methylsulfanylmethanimidothioic acid” is a chemical entity with various applications in scientific research and industry
Preparation Methods
The preparation of N-(1H-indol-3-ylmethyl)-1-methylsulfanylmethanimidothioic acid involves specific synthetic routes and reaction conditions. One method includes the use of a liquid resin and a hardening compound that reacts with the resin to form a solid polymer matrix . This method is particularly useful for treating stone materials. Industrial production methods may vary, but they typically involve similar processes to ensure the compound’s stability and effectiveness.
Chemical Reactions Analysis
N-(1H-indol-3-ylmethyl)-1-methylsulfanylmethanimidothioic acid undergoes various types of chemical reactions, including combination, decomposition, single-replacement, double-replacement, and combustion reactions . Common reagents and conditions used in these reactions include the use of catalysts, heat, and specific solvents. The major products formed from these reactions depend on the specific type of reaction and the conditions under which it is carried out.
Scientific Research Applications
N-(1H-indol-3-ylmethyl)-1-methylsulfanylmethanimidothioic acid has a wide range of scientific research applications. It is used in the development of antibodies, such as the PIK3AP1 Polyclonal Antibody . This compound is also utilized in the creation of fluorescent aptasensors, which are widely used in biological applications to diagnose and prevent diseases by detecting cancer cells, viruses, and various biomarkers . Additionally, this compound is involved in the preparation of cytotoxins and conjugates for medical research .
Mechanism of Action
The mechanism of action of N-(1H-indol-3-ylmethyl)-1-methylsulfanylmethanimidothioic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
N-(1H-indol-3-ylmethyl)-1-methylsulfanylmethanimidothioic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structural features or functional groups. For instance, compounds with similar 2-D or 3-D neighboring sets in the PubChem database can provide insights into the structural and functional similarities and differences
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-1-methylsulfanylmethanimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S2/c1-15-11(14)13-7-8-6-12-10-5-3-2-4-9(8)10/h2-6,12H,7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKQWFZDEDFELK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NCC1=CNC2=CC=CC=C21)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC(=NCC1=CNC2=CC=CC=C21)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B7828618.png)
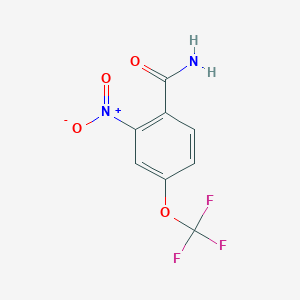


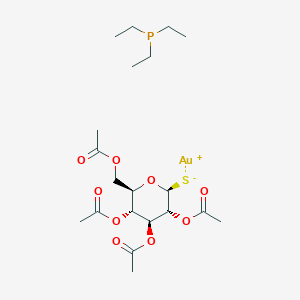
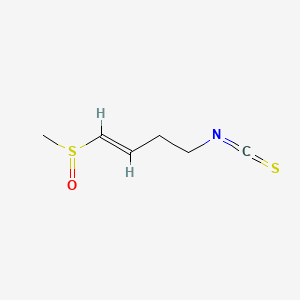

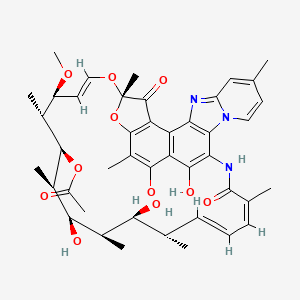
![N-[3-aminopropyl(propyl)amino]-N-hydroxynitrous amide](/img/structure/B7828707.png)

